Cas no 97-36-9 (2,4-Dimethylacetoacetanilide)

2,4-Dimethylacetoacetanilide structure
2,4-Dimethylacetoacetanilide structure
Nom du produit:2,4-Dimethylacetoacetanilide
Numéro CAS:97-36-9
Le MF:C12H15NO2
Mégawatts:205.253003358841
MDL:MFCD00039836
CID:34899
PubChem ID:222464

2,4-Dimethylacetoacetanilide Propriétés chimiques et physiques

Nom et identifiant

    • N-(2,4-Dimethylphenyl)-3-oxobutanamide
    • AAMX
    • 2',4'-dimethylacetoacetanilide
    • acetoacet-m-xylidide
    • n-(2,4-dimethylphenyl)-3-oxobutyramide
    • 2',4'-Acetoacetoxylidide
    • 2,4-Dimethylacetoacetanilide
    • ',4'-Dimethylacetoacetanilide
    • 4'-Dimethylacetoacetanilide
    • 2-Dicyclohexylphosphino-2'-(N,N-diMethylaMino)biphenyl
    • AAM
    • Acetoaceto-m-xylidide
    • Acetoacetyl-m-xylidide
    • 2,4-Acetoacetxylidide
    • 2,4-Acetoacetoxylidide
    • Butanamide, N-(2,4-dimethylphenyl)-3-oxo-
    • Acetoacetic acid m-xylidide
    • N-Acetoacetyl-2,4-xylidine
    • 1-Acetoacetylamino-2,4-dimethylbenzene
    • m-Acetoacetoxylidide
    • Acetoacet-2,4-dimethylphenyl
    • Acetoacetanilide, 2',4'-dimethyl-
    • 3-Oxo-N-(2,4-methylphenyl)butanamide
    • 84GV
    • 2′,4′-Acetoacetoxylidide (6CI, 7CI, 8CI)
    • N-(2,4-Dimethylphenyl)-3-oxobutanamide (ACI)
    • 2′,4′-Dimethylacetoacetanilide
    • N-(2,4-Dimethylphenyl)acetoacetamide
    • NSC 8398
    • o,p-Dimethylacetoacetanilide
    • EN300-18246
    • 84GV04HEUG
    • Butanamide, N-(2,4,-dimethylphenyl)-3-oxo
    • CAS-97-36-9
    • NCGC00164201-01
    • CS-0067139
    • N-(2,4-dimethylphenyl)-3-oxo-butyric acid amide
    • UNII-84GV04HEUG
    • Q27269525
    • NS00009606
    • E77599
    • N-(2,4-Dimethylphenyl)-3-oxobutanamide #
    • F0001-2304
    • SCHEMBL295936
    • W-100110
    • DTXSID4040719
    • EC 202-576-0
    • N-Acetoacetyl-2,4-xilidide
    • Butanamide,4-dimethylphenyl)-3-oxo-
    • m-Acetoaceto-Xylidide
    • STK301606
    • AKOS000120893
    • DTXCID2020719
    • N-Acetoacetyl-2,4-xylidine 100 microg/mL in Acetonitrile
    • NSC-8398
    • BS-4159
    • 3-12-00-02484 (Beilstein Handbook Reference)
    • BRN 2110911
    • N-ACETOACETYL-M-XYLIDIN
    • 97-36-9
    • MFCD00039836
    • NCGC00255500-01
    • EINECS 202-576-0
    • Tox21_302083
    • N-(2,4-Dimethylphenyl)-3-oxobutyramide, 99.5%
    • CHEMBL1877137
    • N-(24-Dimethylphenyl)-3-oxobutyramide
    • NSC8398
    • MDL: MFCD00039836
    • Piscine à noyau: 1S/C12H15NO2/c1-8-4-5-11(9(2)6-8)13-12(15)7-10(3)14/h4-6H,7H2,1-3H3,(H,13,15)
    • La clé Inchi: HGVIAKXYAZRSEG-UHFFFAOYSA-N
    • Sourire: O=C(CC(C)=O)NC1C(C)=CC(C)=CC=1

Propriétés calculées

  • Qualité précise: 205.11000
  • Masse isotopique unique: 205.11
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 15
  • Nombre de liaisons rotatives: 3
  • Complexité: 250
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Le xlogp3: 1.9
  • Surface topologique des pôles: 46.2
  • Nombre d'tautomères: 8

Propriétés expérimentales

  • Couleur / forme: Poudre cristalline blanche.
  • Dense: 1.24
  • Point de fusion: 88-91 ºC
  • Point d'ébullition: 343.93°C (rough estimate)
  • Point d'éclair: 171 °C
  • Indice de réfraction: 1.5160 (estimate)
  • Le PSA: 46.17000
  • Le LogP: 2.29400
  • Solubilité: Pas encore déterminé

2,4-Dimethylacetoacetanilide Informations de sécurité

  • Symbolisme: GHS07
  • Mot signal:Warning
  • Description des dangers: H302,H319
  • Déclaration d'avertissement: P305+P351+P338
  • Wgk Allemagne:1
  • Code de catégorie de danger: R22: nocif par ingestion.
  • Instructions de sécurité: S24/25
  • RTECS:AK4585000
  • Identification des marchandises dangereuses: Xn
  • Terminologie du risque:R22
  • Conditions de stockage:Store at room temperature

2,4-Dimethylacetoacetanilide Données douanières

  • Code HS:2924299090
  • Données douanières:

    Code douanier chinois:

    2924299090

    Résumé:

    2924299090. Autres Amides cycliques (y compris les carbamates cycliques) (y compris leurs dérivés et leurs sels). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

    Éléments de déclaration:

    Nom du produit, contenu des ingrédients, utilisation, emballage

    Résumé:

    2924299090. Autres Amides cycliques (y compris les carbamates cycliques) et leurs dérivés; Son sel. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%

2,4-Dimethylacetoacetanilide PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
City Chemical
929P-100GM
2',4'-Acetoacetoxylidide
97-36-9 practical
100gm
$95.82 2023-09-19
City Chemical
929P-250GM
2',4'-Acetoacetoxylidide
97-36-9 practical
250gm
$178.39 2023-09-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N49710-25g
N-(2,4-Dimethylphenyl)-3-oxobutanamide
97-36-9
25g
¥36.0 2021-09-08
TRC
D481205-5g
N-(2,4-Dimethylphenyl)-3-oxobutanamide
97-36-9
5g
$ 129.00 2023-09-07
abcr
AB336386-100g
2',4'-Dimethylacetoacetanilide, 98%; .
97-36-9 98%
100g
€72.90 2024-04-16
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D101375-250g
2,4-Dimethylacetoacetanilide
97-36-9 99%
250g
¥87.90 2023-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-SR436-100g
2,4-Dimethylacetoacetanilide
97-36-9 99%
100g
¥100.0 2022-06-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D101375-100g
2,4-Dimethylacetoacetanilide
97-36-9 99%
100g
¥55.90 2023-09-03
abcr
AB336386-25 g
2',4'-Dimethylacetoacetanilide, 98%; .
97-36-9 98%
25g
€68.80 2022-08-31
Enamine
EN300-18246-0.25g
N-(2,4-dimethylphenyl)-3-oxobutanamide
97-36-9 95%
0.25g
$19.0 2023-09-19

2,4-Dimethylacetoacetanilide Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Solvents: Benzene ;  reflux
Référence
Unexpected formation of new bicyclic γ-lactams by dimerization of α-chloroacetoacetanilides
Han, Minsoo; Nam, Kee-Dal; Hahn, Hoh-Gyu; Shin, Dongyun, Tetrahedron Letters, 2008, 49(35), 5217-5219

Synthetic Routes 2

Conditions de réaction
1.1 Solvents: Water ;  reflux
Référence
Method for the continuous production of acetoacetic acid arylamides via the addition reaction of optionally substituted primary and secondary aryl amines with diketene in the presence of water and using reactive distillation
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction
Référence
Process for preparation of polysubstituted 4H-pyran compounds
, China, , ,

Synthetic Routes 4

Conditions de réaction
1.1 Solvents: Ethanol ;  1.5 h, 23 °C; 3 h, 40 °C; 40 °C → 6 °C
Référence
Process for preparation of acetoacetanilide derivatives via acetoacetylation of anilines
, China, , ,

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Toluene ,  Water ;  8 h, 120 °C
Référence
Synthesis and antimicrobial screening of pyrimidine derivatives
Parmar, J. M.; Parikh, A. R., Organic Chemistry: An Indian Journal, 2008, 4(6-8), 412-414

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  8 h, reflux
Référence
Phenothiazinyldihydropyrimidines as anticancer agents and process of preparation thereof
, India, , ,

Synthetic Routes 7

Conditions de réaction
1.1 Catalysts: Sodium hydroxide Solvents: Toluene ,  Water ;  12 h, reflux
Référence
An efficient synthesis, characterization, and antimicrobial screening of tetrahydropyrimidine derivatives
Godhani, Dinesh R.; Dobariya, Purvesh B.; Jogel, Anand A.; Sanghani, Anil M.; Mehta, Jignasu P., Medicinal Chemistry Research, 2014, 23(5), 2417-2425

Synthetic Routes 8

Conditions de réaction
1.1 Catalysts: Sodium hydroxide ,  Water Solvents: Toluene ;  24 h, reflux
Référence
Synthesis, characterization, anti bacterial and antifungal activity of some novel pyrazole derivative
Shah, Nilay; Karia, Denish C., Chemistry & Biology Interface, 2018, 8(5), 284-293

Synthetic Routes 9

Conditions de réaction
1.1 Catalysts: Sodium hydroxide Solvents: Toluene ;  10 - 15 h, 110 °C
Référence
Synthesis, screening for antitubercular activity and 3D-QSAR studies of substituted N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides
Virsodia, Vijay; Pissurlenkar, Raghuvir R. S.; Manvar, Dinesh; Dholakia, Chintan; Adlakha, Priti; et al, European Journal of Medicinal Chemistry, 2008, 43(10), 2103-2115

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  8 h, reflux
Référence
Phenothiazine and amide-ornamented novel nitrogen heterocyclic hybrids: synthesis, biological and molecular docking studies
Sivaramakarthikeyan, Ramar; Karuppasamy, Ayyanar; Iniyaval, Shunmugam; Padmavathy, Krishnaraj; Lim, Wei-Meng; et al, New Journal of Chemistry, 2020, 44(10), 4049-4060

Synthetic Routes 11

Conditions de réaction
1.1 Solvents: Ethanol ,  Water
Référence
Continuous process and solvents for the preparation of acetoacetanilides from anilines and diketene
, European Patent Organization, , ,

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Potassium hydroxide Catalysts: Titania Solvents: 1H-Imidazolium, 1-methyl-3-nitro-, salt with trinitromethane (1:1) ;  4 h, 90 °C
Référence
TiO2 nanoparticles supported synthesis of acetoacetanilide derivatives in green media
Goswami, P. G.; Dhadda, S.; Yadav, K.; Jangid, D. K.; Guleria, A.; et al, Research Journal of Chemistry and Environment, 2021, 25(5), 127-134

Synthetic Routes 13

Conditions de réaction
1.1 Catalysts: Sodium hydroxide Solvents: Toluene ;  4 - 10 h, 110 °C
Référence
Synthesis and characterization of esters and amides of 3-arylaminobut-2-enoic acid via solvent-free condensation
Lu, Yun; Cui, Liang; Sun, Zhi-ming; Lei, Jun-yu; Yi, Jian-jun; et al, Huaxue Shiji, 2019, 41(3), 274-282

Synthetic Routes 14

Conditions de réaction
1.1 0 - 5 °C; 12 - 20 °C; 2 h, -5 °C
Référence
Production process of diethylaniline
, China, , ,

Synthetic Routes 15

Conditions de réaction
1.1 Solvents: Ethanol ;  2 h, 30 °C; 3 h, 40 °C
Référence
Synthesis and crystallization method of N-acetoacetyl aniline-series compound
, China, , ,

Synthetic Routes 16

Conditions de réaction
1.1 Catalysts: Sodium hydroxide Solvents: Toluene ;  15 h, 120 °C
Référence
Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Naveen, S.; Adlakha, Priti; Dholakia, Chintan; Shah, Anamik; Sridhar, M. A.; et al, Structural Chemistry, 2006, 17(6), 569-575

Synthetic Routes 17

Conditions de réaction
1.1 Catalysts: Triethylamine Solvents: Benzene ;  4 h, reflux
Référence
Synthesis and biological evaluation of 3-acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one derivatives as potential MERS-CoV inhibitors
Yoon, Ji Hye; Lee, Jun Young; Lee, Jihye; Shin, Young Sup; Jeon, Sangeun; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(23),

Synthetic Routes 18

Conditions de réaction
1.1 Catalysts: Potassium hydroxide Solvents: Toluene ;  24 h, reflux
Référence
Synthesis of thiazolo[3,2-a]pyrimidine molecules, in-vitro cytotoxic evaluation and molecular docking studies
Jadeja, Jaysinh; Savant, Mahesh, Journal of the Iranian Chemical Society, 2023, 20(7), 1491-1502

Synthetic Routes 19

Conditions de réaction
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: Xylene ;  heated
Référence
Study on reaction of substituted 4-methylquinolin-2(1H)-ones with sodium azide
Duan, Le The; Thanh, Nguyen Dinh; Nguyet, Nguyen Thi Minh; Hoai, Le Thi; Ha, Nguyen Thi Thu, International Electronic Conference on Synthetic Organic Chemistry, 2017, (2017), 1-6

Synthetic Routes 20

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  8 h, rt → reflux
Référence
Phenothiazine and amide-ornamented dihydropyridines via a molecular hybridization approach: design, synthesis, biological evaluation and molecular docking studies
Sivaramakarthikeyan, Ramar; Iniyaval, Shunmugam; Padmavathy, Krishnaraj; Liew, Hui-Shan; Looi, Chin-King; et al, New Journal of Chemistry, 2019, 43(43), 17046-17057

2,4-Dimethylacetoacetanilide Raw materials

2,4-Dimethylacetoacetanilide Preparation Products

2,4-Dimethylacetoacetanilide Fournisseurs

Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
(CAS:97-36-9)2',4'-Dimethylacetoacetanilide
Numéro de commande:1619333
État des stocks:in Stock
Quantité:Company Customization
Pureté:98%
Dernières informations tarifaires mises à jour:Friday, 18 April 2025 16:58
Prix ($):discuss personally

2,4-Dimethylacetoacetanilide Littérature connexe

Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:97-36-9)2',4'-Dimethylacetoacetanilide
1619333
Pureté:98%
Quantité:Company Customization
Prix ($):Enquête
Suzhou Senfeida Chemical Co., Ltd
(CAS:97-36-9)2',4'-Dimethylacetoacetanilide
sfd11520
Pureté:99.9%
Quantité:200kg
Prix ($):Enquête